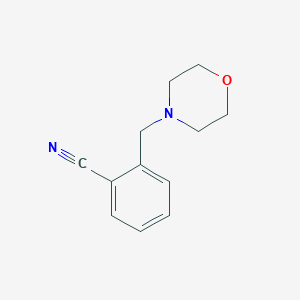

2-(Morpholin-4-ylmethyl)benzonitrile

Description

Significance of Benzonitrile (B105546) Scaffolds in Organic Synthesis

Benzonitrile, the simplest aromatic nitrile, is a versatile building block in organic synthesis. Its chemical structure, featuring a cyano group attached to a benzene (B151609) ring, serves as a valuable precursor for a wide array of chemical transformations. The nitrile group can be hydrolyzed to form benzamides or carboxylic acids, reduced to produce benzylamines, or participate in cycloaddition reactions to generate various heterocyclic systems. This reactivity makes benzonitrile and its derivatives crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and resins. atamankimya.com

The benzonitrile scaffold is a key component in the synthesis of numerous complex organic molecules. For instance, it is a starting material for o-tolyl benzonitrile (OTBN), a critical building block for the synthesis of the "sartan" class of antihypertensive drugs. rsc.org Furthermore, the benzonitrile unit can form stable, yet labile, coordination complexes with transition metals, such as palladium, which are then utilized as valuable synthetic intermediates, allowing for the ready displacement of the benzonitrile ligand by stronger ligands. Its utility extends to being a specialty solvent for certain resins, polymers, and anhydrous metallic salts. atamankimya.com

Role of Morpholine (B109124) Moieties in Molecular Design

Morpholine is a saturated six-membered heterocycle containing both an oxygen atom and a secondary amine. This unique structure confers a set of advantageous physicochemical properties that have made it a "privileged" scaffold in medicinal chemistry and molecular design. nih.gov The presence of the ether oxygen and the secondary amine provides a well-balanced hydrophilic-lipophilic profile, which can improve the solubility and bioavailability of drug candidates. researchgate.net The nitrogen atom in the morpholine ring is basic, but its pKa is lower than that of piperidine (B6355638), a feature that can be beneficial in modulating the acid-base properties of a molecule. acs.org

The morpholine moiety is frequently incorporated into molecular structures to enhance their pharmacological profiles. nih.govnih.gov It can improve pharmacokinetic properties, increase binding affinity to biological targets, and enhance metabolic stability. researchgate.netnih.gov The morpholine ring is a versatile and synthetically accessible building block that can be readily introduced into molecules. nih.gov Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a staple in the design of new therapeutic agents. nih.govresearchgate.net

Overview of 2-(Morpholin-4-ylmethyl)benzonitrile within Contemporary Chemical Research

This compound is a compound that integrates the key features of both the benzonitrile and morpholine scaffolds. Its structure consists of a benzonitrile core where a morpholine ring is attached to the benzene ring at the ortho position via a methylene (B1212753) (-CH2-) linker. This specific arrangement of functional groups makes it a subject of interest in synthetic and medicinal chemistry.

While extensive, dedicated research on this compound itself is not widely published, its significance lies primarily in its role as a key intermediate for the synthesis of more complex molecules with potential biological activity. A notable application is in the development of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.gov In a study focused on synthesizing new quinazolinone derivatives as DPP-4 inhibitors, this compound was utilized as a precursor to construct a larger molecular framework. nih.gov The research highlighted that a derivative containing the morpholino-methyl group exhibited significant inhibitory potency. nih.gov

The synthesis of related structures, such as 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile, has been achieved through multicomponent reactions, demonstrating the utility of morpholine and benzonitrile derivatives in creating complex molecular architectures in a single step. nih.gov The chemical properties of this compound make it a valuable tool for chemists to explore structure-activity relationships in the design of new bioactive compounds.

Below are the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 37812-33-2 |

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| SMILES | C1COCCN1Cc2ccccc2C#N |

| InChIKey | WXZFICVYQDEYTK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZFICVYQDEYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391237 | |

| Record name | 2-(morpholin-4-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37812-33-2 | |

| Record name | 2-(morpholin-4-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(MORPHOLINOMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Strategies for Constructing the 2-(Morpholin-4-ylmethyl)benzonitrile Core

The assembly of the this compound scaffold relies on the strategic formation of the bond between the benzonitrile (B105546) and morpholine (B109124) fragments. Several synthetic strategies can be employed to achieve this, each with its own set of advantages and considerations.

Directing a substituent to the ortho-position of the benzonitrile ring is a critical step in the synthesis. The cyano group is a meta-directing group for electrophilic aromatic substitution, making direct ortho-functionalization challenging. Therefore, alternative strategies such as directed ortho-metalation (DoM) are often employed. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org While the cyano group itself is not a classical DMG, related functional groups can be used, or the cyano group can be introduced at a later stage. For instance, a protected hydroxymethyl group or an amide at the ortho position can direct lithiation, followed by reaction with an appropriate electrophile.

Another approach involves the use of a starting material that already possesses a functional group at the ortho-position, which can then be converted to the desired methyl-morpholine substituent. For example, starting with 2-methylbenzonitrile allows for subsequent functionalization of the methyl group. nist.gov

The formation of the C-N bond between the benzylic carbon and the morpholine nitrogen is a key transformation. The most common and straightforward method is the N-alkylation of morpholine with a suitable 2-cyanobenzyl electrophile, such as 2-(bromomethyl)benzonitrile (B57715) or 2-(chloromethyl)benzonitrile (B189560). researchgate.netasianpubs.org This reaction is typically a nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic benzylic carbon. asianpubs.org

The efficiency of this N-alkylation can be influenced by several factors, including the nature of the leaving group on the benzonitrile derivative (Br > Cl), the solvent, the base used, and the reaction temperature. Common bases used to scavenge the acid generated during the reaction include potassium carbonate or triethylamine. asianpubs.org

Reductive amination represents an alternative strategy for N-alkylation. nih.govresearchgate.net This method would involve the reaction of 2-formylbenzonitrile with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium triacetoxyborohydride.

While less common for the direct synthesis of this compound, cross-coupling reactions can be powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the formation of aryl C-N bonds. wikipedia.orgopenochem.orgacs.orglibretexts.org In a potential application to this synthesis, a suitably functionalized benzonitrile derivative could be coupled with morpholine. However, the classic Buchwald-Hartwig reaction is typically used for coupling amines with aryl halides, not benzylic halides. wikipedia.orgbeilstein-journals.org Modifications of this methodology might be required for efficient coupling with a benzylic substrate.

Other cross-coupling reactions like the Suzuki-Miyaura nih.govbeilstein-journals.orgmdpi.commdpi.comresearchgate.net and Sonogashira wikipedia.orgorganic-chemistry.orgnih.govyoutube.comresearchgate.net reactions are primarily utilized for the formation of C-C bonds and are therefore not directly applicable to the formation of the benzylic C-N linkage in the target molecule.

Interactive Data Table: Comparison of Synthetic Strategies

| Strategy | Key Transformation | Reagents/Catalysts | Advantages | Disadvantages |

| N-Alkylation | Nucleophilic substitution | 2-(Halomethyl)benzonitrile, Morpholine, Base (e.g., K2CO3) | Straightforward, generally high yielding. | Requires pre-functionalized benzonitrile. |

| Reductive Amination | Imine/iminium ion formation and reduction | 2-Formylbenzonitrile, Morpholine, Reducing agent (e.g., NaBH4) | One-pot procedure from an aldehyde. | May require careful control of reaction conditions to avoid side reactions. |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N coupling | Aryl/Benzylic halide, Morpholine, Pd catalyst, Ligand, Base | Broad substrate scope for C-N bond formation. | Typically used for aryl C-N bonds; may require optimization for benzylic systems. |

Precursor Synthesis and Derivatization

The successful synthesis of this compound is highly dependent on the availability and purity of its precursors. The key intermediates are halogenated benzonitriles and the morpholine reagent itself.

The most common precursors for the N-alkylation of morpholine are 2-(chloromethyl)benzonitrile and 2-(bromomethyl)benzonitrile. These compounds can be synthesized from 2-methylbenzonitrile through radical halogenation. For example, the reaction of 2-methylbenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride leads to the formation of 2-(bromomethyl)benzonitrile. Similarly, 2-(chloromethyl)benzonitrile can be prepared using N-chlorosuccinimide (NCS).

An alternative industrial method for the synthesis of benzonitrile and its derivatives is the ammoxidation of the corresponding methyl-substituted benzene (B151609). medcraveonline.com This process involves the reaction of the alkylbenzene with ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst.

Morpholine is a commercially available and widely used reagent. However, various substituted morpholines can be synthesized through several methods. researchgate.netchemrxiv.orgorganic-chemistry.org One common approach is the cyclization of diethanolamine (B148213) in the presence of an acid catalyst. researchgate.net More recent and "green" synthetic methods for morpholine derivatives involve the selective monoalkylation of amines. chemrxiv.orgchemrxiv.org

In the context of C-N bond formation for the synthesis of this compound, morpholine acts as a nucleophile. researchgate.net The lone pair of electrons on the nitrogen atom readily attacks the electrophilic benzylic carbon of the halogenated benzonitrile. The reactivity of morpholine in this SN2 reaction is typical for a secondary amine, and the reaction generally proceeds efficiently under mild conditions. asianpubs.org The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective pathways for the construction of complex molecules like this compound. Both transition metal catalysis and organocatalysis provide powerful tools for the key bond formations in the target molecule, namely the C-N bond coupling the morpholine ring to the benzyl (B1604629) group.

Transition metal catalysts are instrumental in forging carbon-heteroatom bonds with high efficiency. For the synthesis of this compound, palladium, copper, and rhodium-based catalysts are of significant interest. A plausible and widely used strategy involves the nucleophilic substitution of a benzylic halide with morpholine.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation. While typically applied to aryl halides, modifications of this reaction can be extended to benzylic systems. The synthesis could be envisioned via the palladium-catalyzed coupling of 2-(bromomethyl)benzonitrile with morpholine. The success of such a reaction is often dependent on the choice of palladium precursor, ligand, and base. While direct examples for this specific substrate are not prevalent in the provided literature, the general utility of palladium catalysis in C-N bond formation is well-established. For instance, palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetate (B1210297) with various nitrogen nucleophiles has been successfully demonstrated, highlighting the potential of this approach for similar benzylic systems. nih.gov

Copper-Catalyzed Cross-Coupling: Copper catalysis presents a more cost-effective alternative to palladium for C-N coupling reactions. Copper-catalyzed Ullmann-type reactions have a long history in amine synthesis. A potential route to this compound could involve the reaction of 2-(bromomethyl)benzonitrile with morpholine in the presence of a copper catalyst, such as copper(I) iodide (CuI), often with a ligand like 1,10-phenanthroline (B135089) and a base. Copper-catalyzed three-component reactions have also been developed for the synthesis of highly substituted morpholines, showcasing the versatility of copper in constructing the morpholine ring itself. nih.gov Furthermore, copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and ammonia has been reported, indicating the utility of copper in transformations involving benzylic positions and nitrogen sources. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their ability to catalyze a variety of organic transformations, including C-H activation and cyclization reactions. While a direct rhodium-catalyzed synthesis of this compound is not explicitly detailed in the available literature, rhodium-catalyzed methods for the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols have been developed. rsc.org This demonstrates the potential of rhodium catalysis in constructing the morpholine heterocycle with high stereocontrol, which could be relevant for the synthesis of chiral derivatives of the target molecule.

A comparative overview of potential transition metal-catalyzed approaches is presented in the table below.

| Catalyst System | Potential Precursors | Key Advantages | Potential Challenges |

| Palladium/Ligand | 2-(bromomethyl)benzonitrile, Morpholine | High efficiency, broad substrate scope for C-N coupling. | Cost of palladium, potential for side reactions. |

| Copper/Ligand | 2-(bromomethyl)benzonitrile, Morpholine | Lower cost than palladium, well-established for Ullmann-type reactions. | May require higher reaction temperatures, ligand optimization can be crucial. |

| Rhodium | (For morpholine ring construction) | High diastereoselectivity in morpholine synthesis. | High cost of rhodium, may not be directly applicable to the final C-N bond formation. |

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of this compound, organocatalysis could be particularly relevant if a chiral center were to be introduced, for example, at the benzylic position.

A potential organocatalytic route could involve a Mannich-type reaction . This reaction classically involves an aldehyde, an amine, and a carbon nucleophile. A variation could be envisioned where 2-cyanobenzaldehyde (B126161) reacts with morpholine to form an iminium ion intermediate. This intermediate could then be attacked by a suitable nucleophile. While this does not directly form the target molecule, it illustrates a general organocatalytic strategy for C-C and C-N bond formation. The asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids has been described, yielding chiral β-amino ketones with good enantioselectivities. beilstein-journals.org

Furthermore, the development of highly efficient morpholine-based organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins highlights the growing importance of morpholine derivatives in the field of organocatalysis itself. nih.gov While this does not describe the synthesis of the target molecule, it underscores the synthetic accessibility and utility of the morpholine scaffold in designing new catalytic systems.

Chiral N-heterocyclic carbenes (NHCs) have been employed in the atroposelective synthesis of axially chiral benzonitriles, demonstrating the power of organocatalysis in controlling chirality in molecules containing a benzonitrile group. nih.gov This suggests that if the target molecule were to possess axial chirality, organocatalysis would be a highly relevant synthetic tool.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The synthesis of this compound can be optimized by considering factors such as atom economy, use of safer solvents, and catalytic efficiency.

Atom Economy and One-Pot Reactions: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste, energy consumption, and purification efforts. A green synthesis of morpholines via the selective monoalkylation of amines using ethylene (B1197577) sulfate (B86663) has been reported as a high-yielding, one or two-step, redox-neutral protocol. nih.gov

Use of Greener Solvents and Catalysts: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Water, ionic liquids, and supercritical fluids are considered greener alternatives to volatile organic compounds. A novel green route for the synthesis of benzonitrile has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and recycling. rsc.org The use of non-toxic and abundant metal catalysts, such as iron or copper, is also preferred over rarer and more toxic metals like palladium.

Energy Efficiency: Employing catalytic methods significantly reduces the energy requirements of a reaction by lowering the activation energy. Microwave-assisted synthesis is another technique that can accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

The following table summarizes the application of green chemistry principles to the synthesis of the building blocks of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing one-pot syntheses that minimize byproduct formation. |

| Safer Solvents | Utilizing water or recyclable ionic liquids as reaction media. rsc.org |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. nih.govrsc.orgrsc.org |

| Energy Efficiency | Using microwave irradiation or catalytic methods to lower reaction temperatures and times. |

| Renewable Feedstocks | (If applicable) Sourcing starting materials from renewable biological sources. |

| Reduction of Derivatives | Avoiding unnecessary protection and deprotection steps. |

By integrating these catalytic and green chemistry approaches, the synthesis of this compound can be achieved in a more efficient, selective, and sustainable manner.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within a compound. Although specific experimental spectra for 2-(Morpholin-4-ylmethyl)benzonitrile are not widely available in peer-reviewed literature, a theoretical analysis based on its known functional groups allows for the prediction of its characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, several key absorption bands are expected.

The most prominent feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the range of 2260-2220 cm⁻¹. The aromatic ring gives rise to several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The ortho-substitution pattern on the benzene (B151609) ring would also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands between 900-675 cm⁻¹.

The aliphatic portions of the molecule, the methylene (B1212753) bridge and the morpholine (B109124) ring, would produce C-H stretching bands in the 3000-2850 cm⁻¹ range. The morpholine ring also contains a C-O-C ether linkage, which is expected to show a strong, characteristic C-O stretching band, typically around 1115-1085 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring and the benzylic amine linkage are expected in the fingerprint region, generally between 1250-1020 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Sharp, Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| C-O-C (Ether) | Stretching | 1115 - 1085 | Strong |

| C-N (Tertiary Amine) | Stretching | 1250 - 1020 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. While no specific experimental Raman spectra for this compound have been documented, the expected prominent signals can be predicted. Symmetrical and less polar functional groups tend to produce stronger Raman signals.

The C≡N stretching vibration is expected to be a strong and easily identifiable band in the Raman spectrum. The aromatic ring's "breathing" mode, a symmetric vibration of the entire ring, typically gives a strong signal around 1000 cm⁻¹. The C=C stretching modes of the benzene ring would also be clearly visible. In contrast to FT-IR, the C-O-C stretching of the ether in the morpholine ring would likely be a weaker signal in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

In the ¹H NMR spectrum of this compound, distinct signals are anticipated for each unique proton environment.

The four protons on the ortho-substituted benzene ring are expected to appear in the aromatic region, typically between 7.2 and 7.8 ppm. Due to the substitution pattern, they would appear as a complex multiplet, as they are chemically and magnetically distinct and would exhibit coupling to each other.

The two protons of the methylene bridge (-CH₂-) connecting the benzene ring and the morpholine nitrogen would likely resonate as a singlet around 3.6-3.8 ppm. The morpholine ring contains eight protons, which exist in two chemically different environments: four protons adjacent to the oxygen atom (-O-CH₂-) and four protons adjacent to the nitrogen atom (-N-CH₂-). The protons next to the oxygen are expected to appear as a triplet at approximately 3.7 ppm, while the protons next to the nitrogen would likely be a triplet around 2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~ 7.2 - 7.8 | Multiplet (m) | 4H |

| Methylene bridge (Ar-CH₂-N) | ~ 3.6 - 3.8 | Singlet (s) | 2H |

| Morpholine (-O-CH₂-) | ~ 3.7 | Triplet (t) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected.

The carbon of the nitrile group (C≡N) is anticipated to appear in the 117-120 ppm range. The six aromatic carbons would resonate between 110 and 145 ppm. Two of these would be quaternary carbons (C-CN and C-CH₂), with the carbon attached to the nitrile group (C-CN) appearing around 112 ppm and the carbon attached to the methylene group (C-CH₂) expected at a higher chemical shift. The four protonated aromatic carbons will also have distinct signals in this region.

The aliphatic carbons include the methylene bridge carbon, expected around 62 ppm, and the two unique carbons of the morpholine ring. The carbon atoms adjacent to the oxygen (-O-CH₂) would appear around 67 ppm, while those adjacent to the nitrogen (-N-CH₂) would be found further upfield, around 53 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | ~ 117 - 120 |

| Aromatic (Ar-C) | ~ 110 - 145 |

| Methylene bridge (Ar-CH₂-N) | ~ 62 |

| Morpholine (-O-CH₂) | ~ 67 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While no published studies have applied advanced NMR techniques to this compound, their potential utility in confirming its structure is significant.

Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and intermolecular interactions, which might differ from its structure in solution.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₂H₁₄N₂O, Molecular Weight: 202.25 g/mol ), a mass spectrum would provide crucial information.

In a typical electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) would be expected at a mass-to-charge ratio (m/z) of 202. Subsequent fragmentation would likely involve the cleavage of the bond between the benzyl (B1604629) group and the morpholine ring, as well as fragmentation within the morpholine ring itself. High-resolution mass spectrometry (HRMS) could provide the exact mass of the molecular ion, confirming its elemental composition with high accuracy.

Table 1: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)

| Ion Type | Predicted m/z | Information Provided |

| Molecular Ion [M]⁺ | 202 | Confirms the molecular weight of the compound. |

| Fragment Ion | Varies | Provides insights into the structural components of the molecule. |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If single crystals of this compound could be grown, this technique would elucidate its precise solid-state architecture.

The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles within the molecule. It would also provide information on the crystal lattice, including the unit cell dimensions and the arrangement of molecules within the crystal (intermolecular interactions). This data is fundamental for understanding the compound's physical properties and its interactions in a biological or material context. Without experimental data, specific values for these parameters cannot be provided.

Table 2: Crystallographic Data Parameters for a Hypothetical Crystal of this compound (Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment and is not based on actual measurements.)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |

| Bond Lengths (Å) | The distance between atomic nuclei. |

| Bond Angles (°) | The angle formed between three connected atoms. |

| Torsion Angles (°) | Describes the conformation of the molecule. |

Electronic Spectroscopy for Electronic Transitions and Energy Levels

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, investigates the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The resulting spectrum provides information about the conjugated systems within the molecule.

For this compound, the benzonitrile (B105546) moiety contains a phenyl ring conjugated with a nitrile group, which would be expected to produce characteristic absorption bands in the UV region. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be influenced by the solvent used for the analysis. Studying the spectrum in different solvents can offer insights into the nature of the electronic transitions (e.g., π→π* transitions).

Table 3: Expected Electronic Spectroscopy Data for this compound (Note: This table is illustrative of expected results and is not derived from experimental data.)

| Transition Type | Expected λmax Range (nm) | Structural Origin |

| π→π* | ~220-280 | Electronic transitions within the benzonitrile ring system. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. nih.gov For a molecule like 2-(Morpholin-4-ylmethyl)benzonitrile, DFT calculations would provide fundamental insights into its geometry, electronic landscape, and vibrational behavior.

Geometry Optimization and Equilibrium Conformations

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. For this compound, this process would precisely calculate bond lengths, bond angles, and dihedral (torsional) angles.

A key structural feature of this molecule is the morpholine (B109124) ring. Theoretical calculations and experimental data from closely related structures consistently show that the morpholine ring preferentially adopts a chair conformation , as this arrangement minimizes steric strain and torsional interactions. nih.gov The orientation of the benzylbenzonitrile substituent on the morpholine nitrogen is also critical. It is expected to be in an equatorial position to further reduce steric hindrance.

Table 1: Predicted and Illustrative Geometric Features of this compound and Related Compounds

| Parameter | Expected Feature for this compound | Illustrative Data from Analogous Compounds |

|---|---|---|

| Morpholine Ring Conformation | Chair | Chair conformation observed in numerous morpholine-containing crystal structures. nih.gov |

| Substituent Position on Morpholine | Equatorial | Equatorial orientation minimizes steric strain. |

| Inter-ring Dihedral Angles | Non-planar | In 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, dihedral angles are 87.87° and 52.54°. nih.gov |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and chemically reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile (B105546) ring and the morpholine nitrogen, which possess lone pair electrons. The LUMO is anticipated to be distributed over the benzonitrile ring, particularly the π* orbitals of the nitrile group and the aromatic system. nih.govresearchgate.net The charge transfer that can occur from the HOMO to the LUMO upon excitation is a key aspect of its electronic behavior. malayajournal.org

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. researchgate.netwolfram.comchemrxiv.org It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.netchemrxiv.org

On an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density, which are attractive to electrophiles. In this compound, the most electron-rich region is expected to be around the nitrogen atom of the nitrile group due to its lone pair and the triple bond's π-electron density. chemrxiv.org The oxygen atom of the morpholine ring would also exhibit a negative potential.

Regions of positive potential (colored blue) indicate electron-deficient areas, which are targets for nucleophiles. These are typically found around the hydrogen atoms of the molecule.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, specific absorption bands can be assigned to the motions of particular functional groups. nih.govnih.gov These theoretical spectra are often scaled to correct for systematic errors inherent in the computational methods, leading to a strong correlation with experimental data. nih.govcyberleninka.ru

For this compound, the most characteristic vibrations would include:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group, typically predicted in the 2240–2200 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methylene (B1212753) groups would appear just below 3000 cm⁻¹. scirp.org

C-O-C Stretch: The morpholine ring's ether linkage would produce a strong C-O-C stretching band, usually in the 1150–1085 cm⁻¹ range.

Aromatic C=C Bending: Vibrations corresponding to the benzene (B151609) ring's skeletal structure would be visible in the 1600–1450 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2240 - 2200 |

| Aromatic Ring (=C-H) | Stretching | 3100 - 3000 |

| Aliphatic (-CH₂) | Stretching | 3000 - 2850 |

| Aromatic Ring (-C=C-) | In-plane bending | 1600 - 1450 |

| Morpholine (C-O-C) | Asymmetric Stretch | 1150 - 1085 |

| Benzene Ring | Out-of-plane C-H bending | 900 - 675 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. soton.ac.uk An MD simulation of this compound would reveal its conformational landscape by exploring the different shapes the molecule can adopt at a given temperature. nih.gov

Such simulations would likely confirm that the morpholine ring predominantly exists in the stable chair conformation, but it could also show transitions to less stable boat or twist-boat conformations. Furthermore, MD simulations can illuminate the rotational freedom around the single bonds connecting the morpholine ring, the methylene bridge, and the benzonitrile group, providing a dynamic picture of the molecule's flexibility. nih.gov

Reactivity Prediction and Reaction Pathway Elucidation

Computational chemistry is instrumental in predicting how and where a molecule will react. nih.gov By analyzing the electronic properties and modeling reaction pathways, the most likely sites for chemical transformation can be identified.

Computational Assessment of Nitrile Group Electrophilicity

The nitrile group (C≡N) is a key functional group whose carbon atom is electrophilic, meaning it is susceptible to attack by nucleophiles. The degree of this electrophilicity can be quantified computationally by modeling its reaction with a simple nucleophile, such as a thiol (like methanethiol (B179389) or cysteine). nih.govresearchgate.netnih.gov

The reactivity is often assessed by calculating the reaction energy or the activation energy for the nucleophilic attack. nih.govacs.org A more negative reaction energy or a lower activation energy barrier indicates a more electrophilic and reactive nitrile group. researchgate.net The electrophilicity of the nitrile in this compound is influenced by the electronic effects of the attached morpholinomethyl group. As an alkyl-amino substituent, this group is generally considered electron-donating, which would slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. However, it would still be reactive towards strong nucleophiles under appropriate conditions. carroll.eduwuxiapptec.com

Characterization of Morpholine Nitrogen Nucleophilicity

The nucleophilicity of the tertiary amine nitrogen within the morpholine ring of this compound is a critical determinant of its chemical reactivity. Computational studies on morpholine and its derivatives indicate that several factors govern this property. The nitrogen atom's lone pair of electrons is available for donation, characteristic of a secondary amine, making it a nucleophilic center. researchgate.net However, the nucleophilicity is tempered by the presence of the oxygen atom in the ring.

Theoretical analyses have shown that compared to analogous piperidine (B6355638) or pyrrolidine (B122466) enamines, morpholine-enamines exhibit lower reactivity. frontiersin.orgnih.gov This reduced nucleophilicity is attributed to two primary factors:

Inductive Effect: The electronegative oxygen atom exerts an electron-withdrawing inductive effect across the sigma bonds of the ring, which decreases the electron density on the nitrogen atom. This effect increases the ionization potential and consequently reduces the nucleophilicity of the nitrogen's lone pair compared to piperidine cores. nih.gov

Stereoelectronic Effects: Computational studies have highlighted the pronounced pyramidal geometry at the nitrogen center in morpholine derivatives. frontiersin.orgnih.gov This increased pyramidalization, as opposed to a more planar geometry, results in a higher p-character of the nitrogen lone pair, which can lead to poorer orbital overlap in the transition state of nucleophilic reactions, thereby decreasing reactivity. nih.gov

In the context of this compound, the attachment of the bulky 2-cyanobenzyl group also introduces steric hindrance around the nitrogen atom, which can further modulate its ability to act as a nucleophile by impeding its approach to an electrophilic center. Computational methods, such as Natural Bond Orbital (NBO) analysis and the calculation of frontier molecular orbitals (HOMO), are employed to quantify these effects by modeling charge distribution and orbital energies. acs.orgacs.org

Table 1: Factors Influencing Morpholine Nitrogen Nucleophilicity

| Factor | Description | Predicted Effect on Nucleophilicity |

|---|---|---|

| Inductive Effect | Electron-withdrawing effect of the ring oxygen atom. | Decrease |

| Nitrogen Pyramidalization | Pronounced non-planar geometry at the nitrogen center. | Decrease |

| Steric Hindrance | Bulk of the attached 2-cyanobenzyl substituent. | Decrease |

| Lone Pair Availability | Presence of a lone pair of electrons on the tertiary nitrogen. | Increase (Baseline Property) |

Theoretical Studies on Benzylic Methylene Reactivity

The benzylic methylene bridge (-CH2-) in this compound is a key site of reactivity, and its behavior has been investigated through various theoretical models applied to analogous N-benzylamine systems. The reactivity of these benzylic C-H bonds is significantly influenced by the adjacent nitrogen atom and the aromatic ring.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to explore the mechanisms of benzylic C-H bond activation. researchgate.net One established pathway involves hydrogen atom transfer (HAT), where the strength of the C-H bond is a primary determinant of reactivity. The bond dissociation free energy (BDFE) is a key thermodynamic parameter calculated to assess the propensity of a C-H bond to undergo homolytic cleavage. researchgate.net In N-benzylamines, the adjacent nitrogen atom can stabilize a resulting radical, lowering the BDFE compared to unsubstituted alkylarenes.

Another significant reaction pathway involves oxidation. Electrochemical studies on benzylamines have proposed a mechanism initiated by a single-electron transfer (SET) from the amine, forming a nitrogen-centered radical cation. mdpi.com This intermediate can then undergo deprotonation at the benzylic position to form an α-amino-alkyl radical, highlighting the increased acidity of the benzylic protons upon oxidation. This radical can be further oxidized to a carbocation, which is susceptible to nucleophilic attack. mdpi.com

Furthermore, theoretical investigations into organocatalyzed reactions have shown that the benzylic C-H bond can be activated through a nucleophilic attack by a catalyst, such as an N-heterocyclic carbene (NHC), on the benzylic carbon, facilitating its functionalization. researchgate.net These different activation modes underscore the versatile reactivity of the benzylic methylene group.

Table 2: Theoretical Approaches to Studying Benzylic Methylene Reactivity

| Theoretical Method | Application | Key Parameter/Intermediate |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition states. | Transition state energies, reaction energy profiles. |

| Bond Dissociation Energy (BDE) Calculation | Assessment of C-H bond strength for radical reactions. | BDE value (kcal/mol). |

| Electrochemical Modeling | Simulation of oxidation potentials and reaction mechanisms. | Nitrogen radical cation, α-amino-alkyl radical. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics affecting reactivity. | Substrate-catalyst interactions. |

Intermolecular Interaction Analysis

The supramolecular assembly and solid-state properties of this compound are dictated by a combination of weak intermolecular forces. While a specific crystal structure for this isomer is not publicly available, computational analysis and data from analogous structures allow for a detailed prediction of the likely interactions.

Hydrogen Bonding Networks

The molecule lacks conventional hydrogen bond donors (like O-H or N-H). However, it possesses multiple hydrogen bond acceptor sites and can participate in weak C-H···X hydrogen bonds, which are known to play a significant role in determining crystal packing. mdpi.com

Acceptor Sites: The primary hydrogen bond acceptors are the nitrogen atom of the nitrile group (-C≡N), the oxygen atom within the morpholine ring, and to a lesser extent, the tertiary nitrogen of the morpholine ring.

Donor Sites: The activated C-H bonds of the benzylic methylene group and the aromatic C-H bonds of the benzonitrile ring can act as weak hydrogen bond donors.

Based on this, a network of weak C-H···N and C-H···O interactions is expected to be the dominant feature of the hydrogen bonding landscape, linking molecules into more complex one-, two-, or three-dimensional architectures.

Van der Waals and π-Stacking Interactions

Beyond hydrogen bonding, other non-covalent interactions are crucial for the molecule's condensed-phase structure.

π-Stacking Interactions: The planar, electron-deficient benzonitrile ring is capable of engaging in π-π stacking interactions with adjacent rings. These interactions, which can adopt parallel-displaced or T-shaped geometries, are a significant cohesive force in the crystal packing of aromatic compounds. The specific geometry and strength of this stacking would be influenced by the steric demands of the morpholinomethyl substituent.

Computational methods like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying the relative contributions of these different intermolecular contacts in a crystal lattice.

Table 3: Potential Intermolecular Interaction Sites in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 |

|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H | Nitrile Nitrogen (N) |

| Weak Hydrogen Bond | Benzylic C-H | Nitrile Nitrogen (N) |

| Weak Hydrogen Bond | Aromatic C-H | Morpholine Oxygen (O) |

| Weak Hydrogen Bond | Benzylic C-H | Morpholine Oxygen (O) |

| π-π Stacking | Benzonitrile Ring | Benzonitrile Ring |

| Van der Waals | Entire Molecule | Entire Molecule |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. For a molecule like this compound, such models can be invaluable for predicting its behavior and guiding the design of new derivatives with enhanced characteristics.

Studies performed on series of benzonitrile and morpholine derivatives have identified key molecular descriptors that are often crucial for building predictive models. nih.govacs.org

For Benzonitrile Derivatives: QSAR analyses have shown that biological activity is often correlated with hydrophobicity (typically represented by LogP) and electronic descriptors that quantify the reactivity of the molecule or its substituents. nih.gov

For Morpholine Derivatives: 3D-QSAR studies have successfully identified the steric and electronic fields around the morpholine ring and its substituents as being critical for receptor affinity. acs.orgresearchgate.net These models can pinpoint specific regions where bulky groups may increase or decrease activity, providing a three-dimensional map for rational drug design.

To develop a QSAR/QSPR model for a series of compounds related to this compound, a typical workflow would involve calculating a wide range of molecular descriptors. These descriptors are categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation linking a selection of these descriptors to the observed activity or property. The resulting model's predictive power is then rigorously validated.

Table 4: Representative Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Describes basic composition and size. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about atomic connectivity and branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to steric interactions and transport properties. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies hydrophobicity, crucial for membrane permeability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes charge distribution, polarizability, and chemical reactivity. |

Reactivity and Reaction Pathways of 2 Morpholin 4 Ylmethyl Benzonitrile

Reactions Involving the Nitrile (C≡N) Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This functionality imparts electrophilic character to the carbon atom, making it susceptible to attack by nucleophiles. It can also participate in cycloaddition reactions and undergo reduction to form primary amines.

The carbon atom of the nitrile group in 2-(Morpholin-4-ylmethyl)benzonitrile is electrophilic and can be attacked by various nucleophiles. While specific studies on this particular compound are not prevalent, the general reactivity of benzonitriles suggests that it can undergo nucleophilic addition. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, a ketone.

Cycloaddition reactions involving the nitrile group are also a key feature of its chemistry. A common example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. While the nitrile group itself is not a 1,3-dipole, it can be converted into one. For example, benzonitrile (B105546) can be oxidized to benzonitrile oxide, which then readily undergoes cycloaddition with dipolarophiles like alkenes to form five-membered heterocyclic rings such as isoxazolines. nih.govresearchgate.netmdpi.com This type of reaction is valuable for the synthesis of complex heterocyclic structures.

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX), followed by hydrolysis | Ketone |

| [3+2] Cycloaddition | Conversion to nitrile oxide, then reaction with an alkene | Isoxazoline |

The nitrile group of this compound can be readily reduced to a primary amine, specifically to [2-(Morpholin-4-ylmethyl)phenyl]methanamine. This transformation is a fundamental reaction in organic synthesis, providing a route to benzylic amines.

Two primary methods for this reduction are catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.netresearchgate.net The reaction typically requires elevated pressure and temperature. One of the challenges in the hydrogenation of benzonitriles can be the formation of secondary amines as byproducts. nih.gov

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. doubtnut.comyoutube.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess hydride and protonate the resulting amine. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of transition metal catalysts. masterorganicchemistry.com

| Reduction Method | Reagent(s) | Typical Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Primary Amine |

| Metal Hydride Reduction | 1. LiAlH₄ in THF/ether; 2. H₂O | Primary Amine |

Transformations at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom of the morpholine ring is a tertiary amine, which makes it nucleophilic and basic. This allows for a variety of reactions to occur at this position.

The lone pair of electrons on the morpholine nitrogen makes it susceptible to electrophilic attack.

Alkylation: The nitrogen atom can be alkylated by treatment with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. researchgate.netresearchgate.net This reaction results in the formation of a quaternary ammonium (B1175870) salt. The rate of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. researchgate.netjuniperpublishers.com

Acylation: Acylation of the morpholine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction leads to the formation of an N-acylmorpholine derivative. For example, reaction with acetyl chloride would yield the corresponding N-acetylmorpholinium chloride.

| Reaction Type | Reagent | Functional Group Formed |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylmorpholinium Salt |

The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen of the nitrile group, possess lone pairs of electrons and can act as potential coordination sites for metal ions. Therefore, this compound can function as a ligand in coordination chemistry, forming complexes with various transition metals. sysrevpharm.orgmdpi.comrichmond.eduuomustansiriyah.edu.iqmdpi.com The coordination can occur through the morpholine nitrogen, the nitrile nitrogen, or potentially as a bidentate or bridging ligand, depending on the metal center and reaction conditions. The formation of such complexes can influence the electronic properties and reactivity of the organic molecule.

Reactions at the Benzylic Methylene (B1212753) Bridge

The methylene group situated between the benzene (B151609) ring and the morpholine nitrogen is at a benzylic position. This position is known to be particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and carbocations through resonance.

Benzylic Bromination: Free radical bromination at the benzylic position can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). researchgate.net This reaction would replace one of the hydrogen atoms of the methylene bridge with a bromine atom, yielding 2-(bromo(morpholin-4-yl)methyl)benzonitrile.

Benzylic Oxidation: The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position. rsc.orgresearchgate.net Depending on the reaction conditions, this could potentially lead to the formation of a ketone, 2-(morpholine-4-carbonyl)benzonitrile. The presence of the tertiary amine might be sensitive to strong oxidizing conditions, potentially leading to side reactions.

| Reaction Type | Reagent(s) | Product Functional Group |

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN) | Benzylic Bromide |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Ketone |

Oxidative Transformations

The presence of a tertiary amine in the morpholine ring and a benzylic methylene group makes the molecule susceptible to various oxidative transformations. The specific outcome of an oxidation reaction depends heavily on the reagents and conditions employed.

Key potential oxidative pathways include:

N-Oxidation: The lone pair of electrons on the nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. This reaction is common for tertiary amines when treated with oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits different physical and chemical properties compared to the parent amine.

Oxidative C-H Functionalization: The carbon atoms alpha to the nitrogen are activated towards oxidation. This includes the benzylic methylene group and the C-3/C-5 positions of the morpholine ring. Reaction at the benzylic position can lead to the formation of an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further reactions.

Oxidative N-Dealkylation: A significant metabolic and synthetic pathway for tertiary amines is oxidative N-dealkylation. This process involves the oxidation of a C-H bond alpha to the nitrogen, forming an unstable hemiaminal (or carbinolamine) intermediate. For this compound, this could occur at the benzylic position, leading to the cleavage of the benzyl group to yield morpholine and 2-formylbenzonitrile, or at the morpholine ring, leading to ring-opened products.

| Reaction Type | Reactive Site | Common Reagents | Potential Product(s) |

|---|---|---|---|

| N-Oxidation | Morpholine Nitrogen | H₂O₂, m-CPBA | 2-(Morpholin-4-yl-4-oxide)methyl)benzonitrile |

| Oxidative N-Dealkylation | Benzylic C-H | CYP450 enzymes, various chemical oxidants | Morpholine + 2-Formylbenzonitrile |

| Oxidative C-H Functionalization | Benzylic C-H | Photocatalysts, SET reagents | α-Substituted derivatives (via iminium ion) |

Substitution Reactions

Substitution reactions for this compound primarily involve the benzylic methylene group. This position is activated by both the adjacent aromatic ring and the nitrogen atom, making it a focal point for functionalization.

One key pathway involves the generation of a radical or an anion at the benzylic carbon, followed by reaction with an electrophile. For instance, photocatalytic methods utilizing single electron transfer (SET) and hydrogen atom transfer (HAT) have been shown to mediate C-H arylation at the N-benzylic position of various benzylamines. This approach allows for the formation of a new carbon-carbon bond at this activated site. While direct experimental data on this compound is not available, its structure is amenable to such transformations.

Another potential route is deprotonation of the benzylic position using a strong base to form a stabilized carbanion, which can then react with various electrophiles. However, the acidity of these protons is generally low, requiring potent organometallic bases.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The outcome of electrophilic aromatic substitution (EAS) on the benzonitrile ring of this compound is governed by the directing effects of the two existing substituents: the morpholinomethyl group (-CH₂-morpholine) at position 1 and the cyano group (-CN) at position 2. These two groups have opposing (antagonistic) directing effects.

Cyano Group (-CN): This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. Relative to its position at C-2, the meta positions are C-4 and C-6.

Morpholinomethyl Group (-CH₂-morpholine): This is classified as a weakly activating, ortho, para-directing group. The nitrogen atom is not directly attached to the ring, so its electron-donating ability is transmitted inductively. It activates the positions ortho (C-6) and para (C-4) to itself.

When an activating/ortho,para-director and a deactivating/meta-director are in conflict, the activating group typically controls the regiochemical outcome. The activating group, even if weak, enriches the electron density at its ortho and para positions, making them more nucleophilic and better able to stabilize the cationic intermediate (the sigma complex) formed during the reaction.

In this specific case, the morpholinomethyl group directs to positions 4 and 6. The cyano group directs to positions 4 and 6. Therefore, the directing influences of both groups act in concert, reinforcing substitution at positions 4 and 6. Between these two sites, position 4 is generally favored due to reduced steric hindrance from the adjacent morpholinomethyl group compared to position 6.

| Substituent | Position on Ring | Classification | Directing Effect | Predicted Substitution Site(s) |

|---|---|---|---|---|

| -CH₂-Morpholine | C-1 | Weakly Activating | Ortho, Para | C-4, C-6 |

| -CN (Cyano) | C-2 | Strongly Deactivating | Meta | C-4, C-6 |

| Overall Predicted Outcome: | C-4 (major), C-6 (minor) |

Ring Transformations and Rearrangements of the Morpholine Heterocycle

The saturated morpholine ring is generally stable under many reaction conditions. However, under specific circumstances, it can undergo transformations such as ring-opening or rearrangements.

One potential pathway involves the formation of an iminium ion intermediate through oxidation or reaction with an acylating agent (the Polonovski–Potier reaction). Studies on related N-benzyl heterocyclic systems have noted that N-benzyl morpholine can be prone to decomposition pathways upon formation of such iminium ion intermediates, which could be considered a form of ring transformation. acs.org

Furthermore, recent research has demonstrated the oxidative ring-opening of N-aryl morpholine derivatives via visible-light photocatalysis. google.com This reaction involves the cleavage of a C(sp³)–C(sp³) bond within the morpholine ring, leading to formamide-containing products. While the substrate in these studies is N-aryl substituted rather than N-benzyl, it highlights a potential reactivity pathway for the morpholine heterocycle under specific oxidative conditions.

Classic acid- or base-catalyzed rearrangements are less common for simple N-alkyl morpholines without other activating functional groups on the ring itself. Most literature on morpholine "rearrangements" pertains to the synthesis of the ring from other precursors, such as the aza-benzilic ester rearrangement to form morpholinones. acs.org Direct rearrangement of the N-benzyl morpholine skeleton itself would likely require harsh conditions or specialized catalytic systems.

Applications in Advanced Chemical and Materials Science Research

Supramolecular Chemistry and Self-Assembly

The molecular structure of 2-(Morpholin-4-ylmethyl)benzonitrile contains several features conducive to forming ordered, non-covalent structures, a cornerstone of supramolecular chemistry. The morpholine (B109124) ring, with its oxygen and nitrogen heteroatoms, can act as a hydrogen bond acceptor. The nitrile group's nitrogen atom is also a potential hydrogen bond acceptor. These characteristics allow the molecule to participate in self-assembly processes, forming well-defined crystal lattices.

While a specific crystal structure analysis for this compound is not widely published, studies on closely related molecules provide insight. For instance, the crystal structure of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile reveals a chair conformation for the morpholine ring. nih.gov Similarly, in the structure of alectinib, a complex pharmaceutical containing a morpholinyl group, the nitrogen atom is protonated and engages in hydrogen bonding that forms infinite chains within the crystal. researchgate.net In other benzonitrile (B105546) derivatives, intermolecular interactions dictate the formation of specific motifs, such as chains and rings. nih.gov These examples suggest that this compound likely engages in similar intermolecular interactions, guiding its self-assembly into predictable supramolecular architectures.

Advanced Synthetic Intermediates and Building Blocks

In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecules. biosynth.com Both the morpholine and benzonitrile moieties are considered privileged structures in medicinal chemistry due to their favorable properties and versatile reactivity. nih.gove3s-conferences.org

The morpholine ring is a common feature in many therapeutic agents, often introduced to improve pharmacokinetic properties like solubility. nih.gove3s-conferences.org The benzonitrile group is a highly versatile functional handle. It can be transformed into a variety of other functional groups, making it a key intermediate in multi-step syntheses. benthamscience.com For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. researchgate.net This dual functionality makes the parent compound a useful scaffold for creating libraries of diverse molecules for drug discovery and other applications. benthamscience.comontosight.ai

Interactive Data Table: Potential Synthetic Transformations

| Functional Group | Reaction Type | Resulting Group | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Linker for conjugation, synthesis of amides |

| Nitrile (-CN) | Reduction | Amine (-CH2NH2) | Formation of amides, further functionalization |

| Nitrile (-CN) | Cycloaddition (e.g., with azides) | Tetrazole Ring | Bioisostere for carboxylic acids, bioorthogonal chemistry |

| Morpholine | N-Alkylation / N-Arylation | Quaternary Ammonium (B1175870) Salt / N-Aryl Morpholine | Modifying solubility and electronic properties |

Applications in Material Science and Surface Functionalization

The chemical properties of this compound lend themselves to potential applications in material science, particularly in surface modification. The nitrile group can be chemically transformed on a polymer surface to introduce new functionalities. researchgate.net For instance, the enzymatic conversion of nitrile groups on acrylic fibers to carboxylic acids has been shown to alter surface properties and improve dye uptake. nih.gov

This principle suggests that this compound could be used as a surface modifying agent. By attaching it to a material's surface, its polar morpholine and nitrile groups could alter properties like wettability, adhesion, and biocompatibility. Furthermore, the nitrile group offers a platform for subsequent chemical reactions, allowing for the covalent attachment of other molecules, such as sensors or bioactive compounds. nih.gov In another example, surface modification of nanoparticles with silanes has been used to improve their dispersion within nitrile rubber-based adhesives, enhancing mechanical and anticorrosive properties. acs.org This highlights the general strategy of using functional molecules to tailor the interface between different materials.

Bioorthogonal Chemistry and Conjugation Strategies (Excluding specific biological activity)

Bioorthogonal chemistry involves chemical reactions that can occur in a biological environment without interfering with native cellular processes. wikipedia.org While the nitrile group is not a classic bioorthogonal handle like an azide (B81097) or cyclooctyne, it can participate in specific ligation reactions under biocompatible conditions. nih.gov

Recent research has expanded the toolkit of bioorthogonal reactions to include heteroaromatic nitriles, which can undergo a selective click reaction with molecules containing a 1,2-aminothiol moiety, such as an N-terminal cysteine residue on a protein. acs.org This reaction is tunable based on the electronic properties of the nitrile compound. acs.org Furthermore, other ligation strategies involving related functional groups like isonitriles and nitrile oxides have been developed for forming hydrogels and modifying proteins. nih.govresearchgate.net Although this compound has not been specifically demonstrated in this context, its benzonitrile core structure suggests it could be a candidate for developing new probes or linkers, where the nitrile serves as the reactive handle for conjugation to biomolecules. The nitrile can also serve as a precursor to other bioorthogonal groups, such as tetrazoles, which can be formed via cycloaddition reactions. wikipedia.org

Exploration in Astrochemical Modeling and Interstellar Detection

A significant development in astrochemistry has been the definitive interstellar detection of benzonitrile (C₆H₅CN), the core aromatic structure of the subject compound. nrao.eduscitechdaily.comeurekalert.org Using the Green Bank Telescope, astronomers identified the unique radio fingerprint of benzonitrile in the Taurus Molecular Cloud 1 (TMC-1), a cold, star-forming nebula approximately 430 light-years from Earth. nrao.eduscitechdaily.comchemistryworld.com This was a landmark discovery, as benzonitrile was the first specific aromatic molecule identified in the interstellar medium via radio spectroscopy. eurekalert.orgchemistryworld.com

The presence of benzonitrile in such a primordial environment provides a crucial clue in understanding the formation of more complex organic molecules in space, particularly polycyclic aromatic hydrocarbons (PAHs). nrao.edusci.newsbmsis.org Astrochemical models suggest that the CN radical is abundant and highly reactive in the interstellar medium, and its reactions with simple hydrocarbons like benzene (B151609) are a likely pathway to forming benzonitrile and other cyano-aromatic species. nih.govresearchgate.net

While this compound itself has not been detected in space, the confirmed presence of its fundamental benzonitrile core is vital for astrochemical modeling. frontiersin.orgaip.org These models aim to predict the chemical pathways that lead from simple molecules to complex and prebiotic structures. nih.gov The detection of benzonitrile validates models that predict its formation and encourages the search for larger, more complex derivatives that could incorporate other prebiotic building blocks, such as heterocyclic rings. bmsis.orgfrontiersin.org The study of benzonitrile and its potential formation pathways helps scientists constrain their models and guide future astronomical searches for the building blocks of life. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile. Traditional multi-step syntheses can be resource-intensive, and the principles of green chemistry offer a roadmap for improvement. rsc.orgrsc.orgresearchgate.netchemrxiv.orgnih.govmedcraveonline.comsemanticscholar.org

Furthermore, photocatalysis is an emerging area that could offer highly selective and energy-efficient synthetic pathways. rsc.orgresearchgate.netresearchgate.net Future research could explore the use of visible-light photocatalysts to mediate the key bond-forming reactions in the synthesis of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, minimized waste generation. | Development of novel multi-component reaction cascades. |

| Ionic Liquid Media | Recyclability, low volatility, potential for enhanced reactivity and selectivity. | Screening of task-specific ionic liquids for optimal performance. |

| Photocatalysis | Use of renewable energy (light), high selectivity, mild reaction conditions. | Design of efficient photocatalysts for C-N and C-C bond formation. |

Integration of Machine Learning in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. For this compound, ML algorithms can be employed to predict its physicochemical properties, biological activities, and potential toxicities.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models can be developed based on libraries of analogous compounds to identify the key structural features that govern their activity. acs.orgresearchgate.net These models can then be used to virtually screen for new derivatives of this compound with improved properties.

Generative models, a more advanced form of AI, could be used to design entirely new molecules based on the core structure of this compound, optimized for specific biological targets or material properties. This in silico approach can significantly accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening.

Table 2: Potential Applications of Machine Learning in the Study of this compound

| Machine Learning Model | Application | Predicted Outcome |

|---|---|---|

| QSAR/3D-QSAR | Prediction of biological activity based on structural features. | Identification of key pharmacophores and optimization of lead compounds. |

| Deep Neural Networks | Prediction of solubility, metabolic stability, and other ADMET properties. | Prioritization of compounds with favorable pharmacokinetic profiles. |

Exploration of Unconventional Reactivity Patterns

Future research should also focus on exploring the unconventional reactivity of this compound to unlock new synthetic transformations and applications. The interplay between the electron-withdrawing nitrile group and the electron-donating morpholine (B109124) moiety could lead to unique and unexpected chemical behavior.

The investigation of C-H activation at the benzylic position or on the aromatic rings could provide direct routes to functionalized derivatives that are otherwise difficult to access. Photocatalysis could again play a crucial role here, enabling selective C-H functionalization under mild conditions. rsc.org

Furthermore, the benzonitrile (B105546) group itself can participate in a variety of cycloaddition and insertion reactions. researchgate.net Exploring these reactions with novel reaction partners could lead to the synthesis of complex heterocyclic systems with interesting biological or material properties. The reactivity of the morpholine ring, beyond its basic nitrogen, could also be a subject of investigation, potentially through ring-opening or expansion reactions.